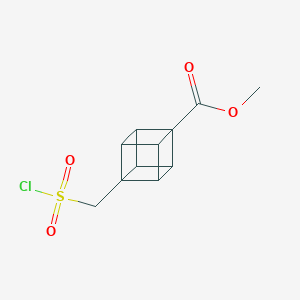

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate” is a chemical compound. It is part of the cubane family, which is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The cubane system is highly strained and was first synthesized in the 1960s .

Synthesis Analysis

The synthesis of cubane derivatives has been a topic of interest in recent years. One method involves the direct conversion of cubane carboxylic acids to alkoxy cubanes using the Hofer–Moest reaction under flow conditions . This method is compatible with the presence of other oxidizable functional groups and allows for straightforward upscaling .Chemical Reactions Analysis

The chemical reactions involving cubane derivatives have been extensively investigated . One of the known reactions is the oxidative decarboxylative ether formation, also known as the Hofer–Moest reaction . This reaction has been demonstrated for the electrochemical functionalization of cubane .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes and Derivatives

Researchers have developed new synthetic routes to modify the cubane nucleus, producing thioaryl- and diphenylphosphoryl-cubane derivatives with potential applications in materials science and organic synthesis (Jimenez et al., 2018).

Polymer Science Applications

The incorporation of a pendant cubane substituent into an acrylate polymer side chain, leading to a unique low-shrink polymer upon catalytic ring-opening, suggests applications in polymer design and fabrication (McGonagle et al., 2009).

Advanced Materials

Cubane-1,4-dicarboxylic acid derivatives have been used to synthesize polyamides with unique solubility and chemical resistance properties, indicating potential applications in high-performance materials (Kakuchi et al., 1997).

Molecular Electronics and Photophysics

The synthesis of functionalized cubane building blocks for incorporation into medicinal chemistry programs highlights the versatility of cubane derivatives in designing novel compounds with potential applications in drug development and molecular electronics (Wlochal et al., 2014).

Catalysis and Environmental Applications

The development of cubane-type rare-earth methylidene complexes and their reactions with organic compounds suggest applications in catalysis and environmental remediation (Zhang et al., 2011).

Zukünftige Richtungen

Cubane and its derivatives have gained traction in medicinal chemistry over the past decade . They are being explored for their potential to improve physical and biological properties when substituting a phenyl ring by a cubyl unit . Future research may continue to explore these properties and potential applications.

Wirkmechanismus

Target of Action

Cubane derivatives have been gaining traction in medicinal chemistry . They are of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .

Mode of Action

Cubane derivatives have been shown to undergo electrochemical functionalization by oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction is compatible with the presence of other oxidizable functional groups .

Biochemical Pathways

It’s worth noting that cubane derivatives have been employed for decarboxylative cubyl-heteroatom bond formation .

Result of Action

The cubane system is known for its high strain yet remarkable stability . The radical chlorination of cubane-1,4-dicarboxylic acid leads preferentially to one monochlorinated cubane dicarboxylate .

Action Environment

It’s worth noting that all chlorinated derivatives as well as the parent diacid showed high thermal stability (decomposition above 250 °c) as documented by differential scanning calorimetry .

Eigenschaften

IUPAC Name |

methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4S/c1-16-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-17(12,14)15/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORXIBQCOHFONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chlorosulfonylmethyl)cubane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone](/img/structure/B2765437.png)

![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2765447.png)

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)

![3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2765455.png)